N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused bicyclic core combining triazole and quinazoline moieties. Its structure features a sulfanyl (-S-) group substituted with a furan-2-ylmethyl carbamoyl methyl chain and a propanamide side chain terminating in a butan-2-yl group. The triazoloquinazoline scaffold is known for diverse biological activities, including kinase inhibition and antimicrobial effects . The compound’s molecular formula is inferred as C₂₄H₂₅N₆O₃S (based on analogs in –6), with a molecular weight approximating 478–490 g/mol .
Properties
IUPAC Name |
N-butan-2-yl-3-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-3-15(2)25-19(30)10-11-28-21(32)17-8-4-5-9-18(17)29-22(28)26-27-23(29)34-14-20(31)24-13-16-7-6-12-33-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKMANMXVXVPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves multiple steps. One common approach starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide . This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide . The final step involves the oxidation of the thioamide with potassium ferricyanide in an alkaline medium to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, can occur at specific positions on the furan ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nitrating agents, bromine, and acyl chlorides under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium ferricyanide yields the corresponding oxidized product
Scientific Research Applications
N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the triazoloquinazoline core but differ in substituents on the sulfanyl group, propanamide chain, or aromatic systems. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis:
Fluorine in L942-0098 () may enhance target binding via halogen bonding, a feature absent in the furan-containing target compound .
Mechanism of Action (MOA) :
- Studies in suggest that compounds with shared scaffolds (e.g., triazoloquinazoline) exhibit similar MOAs, such as kinase inhibition or transcriptional modulation. However, substituent variations modulate specificity. For instance, the 3-fluorophenyl group in L942-0098 may target proteins with hydrophobic pockets, while the furan group could favor interactions with polar residues .
Synthetic Accessibility: Analogs like Compound 8 () are synthesized via esterification of amino acids (e.g., valine), whereas the target compound requires coupling of a furan-2-ylmethyl carbamoyl intermediate, increasing synthetic complexity .
Physicochemical Properties :
Biological Activity
N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H30N6O4S
- Molecular Weight : 486.6 g/mol
- CAS Number : 1113104-56-5
| Property | Value |
|---|---|
| Molecular Weight | 486.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline and triazole have been shown to possess antifungal and antibacterial activities. The presence of the furan moiety may enhance the interaction with microbial enzymes, leading to increased efficacy against pathogens.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies on related compounds have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, triazole-containing compounds have been reported to exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The sulfanyl and carbamoyl groups could interact with key enzymes involved in cellular metabolism.
- DNA Interaction : The triazole ring may facilitate binding to DNA or RNA, disrupting replication processes in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition zones, suggesting potential as antimicrobial agents.
Study 2: Anticancer Activity
In vitro studies on a series of triazole derivatives showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The compounds induced apoptosis and were found to downregulate anti-apoptotic proteins such as Bcl-2. These findings support further investigation into the anticancer potential of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
